![molecular formula C27H33N3O7 B8486110 tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B8486110.png)
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate is a complex organic compound that features a chromenone core, morpholine groups, and a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate typically involves multi-step organic synthesis. The key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of Morpholine Groups: Morpholine can be introduced via nucleophilic substitution reactions, where the chromenone intermediate reacts with morpholine in the presence of a base.
Formation of the Dihydropyrrole Moiety: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under conditions that promote the formation of the dihydropyrrole ring.
Final Coupling and Protection: The final step involves coupling the chromenone-morpholine intermediate with the dihydropyrrole precursor, followed by protection of the carboxylate group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, this compound may be used to study the interactions of chromenone derivatives with biological targets, such as enzymes or receptors.
Medicine
The unique structural features of this compound make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone core may interact with the active site of enzymes, while the morpholine groups could enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Chromenone Derivatives: Compounds such as coumarins and flavonoids share the chromenone core.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide have similar morpholine groups.
Dihydropyrrole Derivatives: Compounds such as pyrrolidines and pyrroles share the dihydropyrrole moiety.
Uniqueness
The uniqueness of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate lies in its combination of these three distinct structural features, which may impart unique biological activities and chemical reactivity not observed in simpler analogs.
Properties
Molecular Formula |
C27H33N3O7 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C27H33N3O7/c1-27(2,3)37-26(33)30-6-4-5-21(30)19-15-18(25(32)29-9-13-35-14-10-29)16-20-22(31)17-23(36-24(19)20)28-7-11-34-12-8-28/h4-5,15-17,21H,6-14H2,1-3H3 |
InChI Key |
FGMCVYZKHXHMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Chloroethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8486028.png)
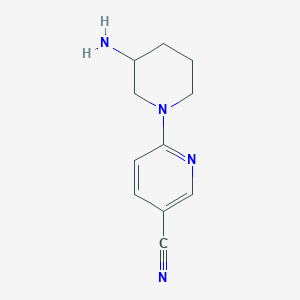
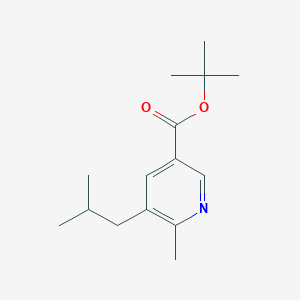
![Imidazo[1,5-a]pyrazine,8-methyl-3-(1-piperazinyl)-](/img/structure/B8486047.png)
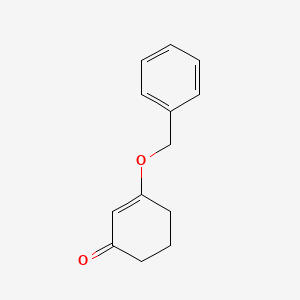
![1-[4-(4-Methoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B8486062.png)
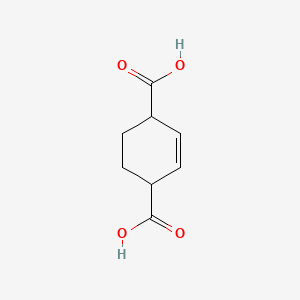
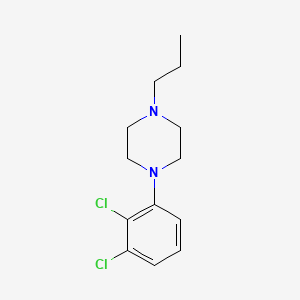
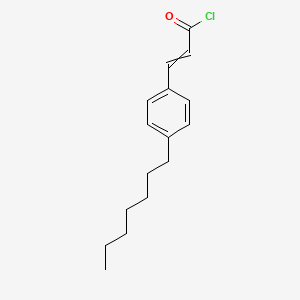
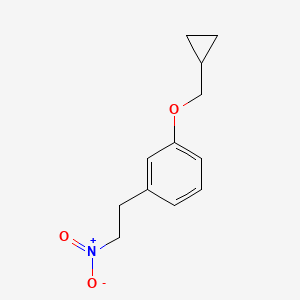

![methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-aminobenzoate](/img/structure/B8486101.png)
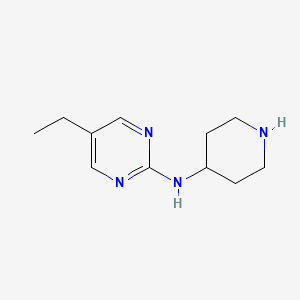
![3,4-Dihydrospiro[benzo[b]azepine-5,4'-piperidin]-2(1h)-one](/img/structure/B8486116.png)
